molecular formula C11H15Cl2O2PS2 B565052 Prothiofos-13C6 CAS No. 1246818-20-1

Prothiofos-13C6

Cat. No.: B565052
CAS No.: 1246818-20-1
M. Wt: 351.187
InChI Key: FITIWKDOCAUBQD-DQBWMHBMSA-N
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Description

Prothiofos-13C6 is a synthetic organophosphate compound widely used in various fields, including medical, environmental, and industrial research. It is a labeled analog of prothiofos, which is a potent insecticide and acaricide. The molecular formula of this compound is C5(13C)6H15Cl2O2PS2, and it has a molecular weight of 351.20 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prothiofos-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of prothiofos. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The synthetic route generally involves the reaction of labeled precursors with appropriate reagents under controlled conditions to yield the desired labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Prothiofos-13C6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted phosphorodithioates .

Scientific Research Applications

Prothiofos-13C6 has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in environmental monitoring to detect and quantify pesticide residues

Mechanism of Action

Prothiofos-13C6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscles, and glands. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Similar Compounds

    Prothiofos: The unlabeled analog of Prothiofos-13C6, used as an insecticide.

    Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.

    Diazinon: An organophosphate insecticide used to control pests in agriculture and horticulture

Uniqueness of this compound

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of organophosphate compounds, making it a crucial tool in scientific studies.

Properties

IUPAC Name

(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5+1,6+1,8+1,9+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITIWKDOCAUBQD-DQBWMHBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSP(=S)(OCC)O[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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